molecular formula C9H11ClN2O3 B066204 1-(2-Chloro-3-nitrophenoxy)propan-2-amine CAS No. 163120-56-7

1-(2-Chloro-3-nitrophenoxy)propan-2-amine

Cat. No.: B066204
CAS No.: 163120-56-7
M. Wt: 230.65 g/mol
InChI Key: QPWBODAUOAYWCP-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-nitrophenoxy)propan-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H11ClN2O3 and its molecular weight is 230.65 g/mol. The purity is usually 95%.
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Properties

CAS No.

163120-56-7

Molecular Formula

C9H11ClN2O3

Molecular Weight

230.65 g/mol

IUPAC Name

1-(2-chloro-3-nitrophenoxy)propan-2-amine

InChI

InChI=1S/C9H11ClN2O3/c1-6(11)5-15-8-4-2-3-7(9(8)10)12(13)14/h2-4,6H,5,11H2,1H3

InChI Key

QPWBODAUOAYWCP-UHFFFAOYSA-N

SMILES

CC(COC1=CC=CC(=C1Cl)[N+](=O)[O-])N

Canonical SMILES

CC(COC1=CC=CC(=C1Cl)[N+](=O)[O-])N

Synonyms

2-Propanamine, 1-(2-chloro-3-nitrophenoxy)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.2 g (0.0414 mol) of 1,1-dimethylethyl 2-hydroxy-1-methylethylcarbamate and 10.8 g (0.0414 mol) 15 of triphenylphosphine are placed in a 500 ml, three-necked, round-bottomed flask containing 140 ml of benzene. The mixture is cooled in an ice bath and 6.5 ml (0.0414 mol) of diethyl azodicarboxylate are added dropwise. The mixture is left stirring for 15 minutes, 4.8 g (0.027 mol) of 2-chloro-3-nitrophenol are added, the temperature of the reaction mixture is left to return to room temperature and the reaction mixture is left stirring overnight. The precipitate obtained is then filtered and the filtrate evaporated. The residue is taken up in 100 ml of a 3N hydrochloric acid solution and is then heated at 80° C. in an oil bath for 2 hours. The phases are separated, the aqueous phase is recovered, the pH is adjusted to alkaline with a concentrated sodium hydroxide solution and extraction is carried out three times with ether. Washing is carried out with water and drying is carried out. There are obtained 6 g of product which is used as is in the following stage.
Quantity
7.2 g
Type
reactant
Reaction Step One
[Compound]
Name
15
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
diethyl azodicarboxylate
Quantity
6.5 mL
Type
reactant
Reaction Step Four
Quantity
4.8 g
Type
reactant
Reaction Step Five
Quantity
140 mL
Type
solvent
Reaction Step Six

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